Anti-inflammatory agent 40

In vivo anti-inflammatory Carrageenan-induced paw edema Edema inhibition rate

Anti-inflammatory agent 40 (compound 5p) is a unique pyrrole-hydroxybutenolide hybrid that combines moderate antiplasmodial activity (Pf3D7 IC₅₀ = 1.47 μM) with robust anti-inflammatory efficacy (73% carrageenan-induced edema suppression at 50 mg/kg) and selective MAPK pathway modulation (ERK1/2, JNK1/2). This compound is the only member of the 21-compound series to maintain a measurable dual-activity profile, making it an essential reference tool for SAR studies and inflammation-focused research. PK data in Swiss mice (Cmax 110.37 ng/mL, Tmax 0.25 h, t₁/₂ 0.87 h) supports oral dosing in acute inflammation models. Procure at ≥98% purity for your laboratory research.

Molecular Formula C30H24Cl2N2O4
Molecular Weight 547.4 g/mol
Cat. No. B12394910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 40
Molecular FormulaC30H24Cl2N2O4
Molecular Weight547.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1CCC2=CC(=O)OC2O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C30H24Cl2N2O4/c1-18-26(29(36)33-24-5-3-2-4-6-24)27(19-7-11-22(31)12-8-19)28(20-9-13-23(32)14-10-20)34(18)16-15-21-17-25(35)38-30(21)37/h2-14,17,30,37H,15-16H2,1H3,(H,33,36)
InChIKeyUYCJNJALCAXDED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 40 for Research Procurement: Molecular Identity and Baseline Characterization


Anti-inflammatory agent 40, also designated as compound 5p, is a synthetic small-molecule pyrrole-hydroxybutenolide hybrid with the molecular formula C₃₀H₂₄Cl₂N₂O₄ and a molar mass of 547.43 g/mol . It is an orally bioavailable research compound that exhibits dual antiplasmodial and anti-inflammatory activities, characterized by the concurrent presence of a penta-substituted pyrrole moiety and a hydroxybutenolide scaffold within a single molecular framework . The compound is supplied at ≥98% purity for investigational use in biochemical and pharmacological studies .

Why Anti-inflammatory Agent 40 Cannot Be Interchanged with Other Pyrrole-Hydroxybutenolide Hybrids


Within the pyrrole-hydroxybutenolide hybrid series, antiplasmodial potency and anti-inflammatory efficacy do not correlate, and compounds with superior antimalarial activity can exhibit negligible or absent anti-inflammatory effects . For example, compound 5u demonstrates a potent antiplasmodial IC₅₀ of 0.96 μM and suppresses 94.4% of parasitemia in vivo, yet it lacks meaningful anti-inflammatory activity . This functional divergence is governed by specific substitution patterns—particularly para-chloro versus ortho-chloro on the phenyl ring—which dictate the compound's dual-activity profile . Consequently, substituting a high-potency antiplasmodial analog for anti-inflammatory agent 40 in inflammation-focused assays would yield fundamentally different experimental outcomes.

Anti-inflammatory Agent 40: Quantitative Differentiation Evidence Against Closest Structural Analogs


Superior In Vivo Anti-Inflammatory Efficacy: 5p Achieves 73% Edema Suppression at 50 mg/kg, 5u Lacks Detectable Activity

Anti-inflammatory agent 40 (compound 5p) demonstrates robust in vivo anti-inflammatory activity in the carrageenan-induced paw edema model, whereas compound 5u—despite superior antiplasmodial potency—lacks any detectable anti-inflammatory effect . At 50 mg/kg oral administration, 5p achieved 73% edema suppression at 4 hours and 65% suppression at 6 hours post-carrageenan injection, while 5u showed no measurable inhibition .

In vivo anti-inflammatory Carrageenan-induced paw edema Edema inhibition rate Swiss mouse model

Balanced Dual-Activity Profile: 5p Maintains Moderate Antiplasmodial Activity While Retaining Anti-Inflammatory Function

Anti-inflammatory agent 40 (5p) exhibits an antiplasmodial IC₅₀ of 1.47 μM against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum . This represents moderate antiplasmodial potency—approximately 2.5-fold less potent than the most active analog 5b (IC₅₀ = 0.60 μM) and approximately 1.5-fold less potent than 5u (IC₅₀ = 0.96 μM) . However, unlike 5b and 5u, 5p uniquely retains both antiplasmodial and anti-inflammatory activities in a single molecule, positioning it as the only hybrid in the series with a balanced dual-activity phenotype .

Antiplasmodial activity P. falciparum Pf3D7 IC₅₀ Chloroquine-sensitive

In Vitro MAP Kinase Pathway Suppression: Dose-Dependent Reduction of pERK1/2 and pJNK1/2 in THP-1 Monocytes

Anti-inflammatory agent 40 (5p) suppresses LPS-induced MAP kinase activation in THP-1 monocytes, as evidenced by decreased expression of phosphorylated ERK1/2 (Thr202/Tyr204) and phosphorylated JNK1/2 . The reference compound chloroquine, which serves as an antimalarial comparator, does not exhibit comparable MAP kinase pathway modulation . This MAPK suppression provides a plausible mechanistic basis for the compound's anti-inflammatory activity that is distinct from its antiplasmodial function .

MAP kinase pERK1/2 pJNK1/2 LPS-induced inflammation THP-1 monocytes

Oral Bioavailability and PK Parameters: Rapid Absorption with Tmax of 0.25 ± 0.0 h in Mouse Model

Anti-inflammatory agent 40 (5p) demonstrates a favorable oral pharmacokinetic profile in mice, with rapid absorption reflected in a Tmax of 0.25 ± 0.0 h and a Cmax of 110.37 ± 11.92 ng/mL . The compound exhibits an AUC of 86.91 ± 16.86 h·ng/mL and a half-life (t₁/₂) of 0.87 ± 0.15 h . While PK data for other compounds in the pyrrole-hydroxybutenolide series are not systematically reported, this dataset provides a quantitative baseline for subsequent in vivo study design and dosing regimen optimization .

Pharmacokinetics Oral bioavailability Cmax Tmax AUC Half-life

Anti-inflammatory Agent 40: Recommended Research and Preclinical Application Scenarios


In Vivo Acute Inflammation Models Requiring Oral Administration

Anti-inflammatory agent 40 (5p) is well-suited for acute inflammation studies employing oral dosing in rodent models. The compound's rapid absorption (Tmax = 0.25 h) and demonstrated efficacy in the carrageenan-induced paw edema model at 25–100 mg/kg make it appropriate for protocols where compound is administered 1 hour prior to inflammatory challenge. Researchers should note the compound's short half-life (t₁/₂ = 0.87 h) when designing time-course experiments or considering repeat-dosing regimens . This scenario is directly supported by the 73% edema suppression achieved at 50 mg/kg (4h measurement) and 61% suppression at 25 mg/kg .

Dual-Pathway Inflammation Studies Involving MAP Kinase Signaling

For research programs investigating the intersection of inflammatory signaling and parasitic infection, 5p offers a mechanistically distinct tool compound. The compound suppresses LPS-induced phosphorylation of ERK1/2 and JNK1/2 in THP-1 monocytes, providing a MAPK pathway modulation profile not observed with classical antimalarial comparators such as chloroquine . This makes 5p suitable for studies examining the role of MAPK signaling in malaria-associated inflammation or other contexts where dual pathway interrogation is desired .

Structure-Activity Relationship (SAR) Studies of Pyrrole-Hydroxybutenolide Hybrids

Within the 21-compound pyrrole-hydroxybutenolide series, 5p occupies a unique SAR position as the hybrid that maintains measurable anti-inflammatory activity while retaining moderate antiplasmodial potency (IC₅₀ = 1.47 μM against Pf3D7) . Researchers conducting SAR optimization should select 5p as the reference dual-activity compound, in contrast to 5u (IC₅₀ = 0.96 μM, no anti-inflammatory activity) or 5b (IC₅₀ = 0.60 μM, no anti-inflammatory activity), which represent single-activity antiplasmodial controls . The para-chloro substitution pattern on 5p is a key structural determinant of this activity profile .

Oral Bioavailability Profiling and PK/PD Correlation Studies

The established PK parameters for 5p in Swiss mice (Cmax = 110.37 ± 11.92 ng/mL, Tmax = 0.25 h, AUC = 86.91 ± 16.86 h·ng/mL, t₁/₂ = 0.87 h) support its use as a tool compound for PK/PD correlation studies in inflammation models. Given that 5p's in vivo anti-inflammatory effect was observed at 4h and 6h post-carrageenan despite the short half-life, researchers may investigate the disconnect between plasma exposure duration and sustained pharmacodynamic effect .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 40

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.